Iron(III) sulfate hydrate

概要

説明

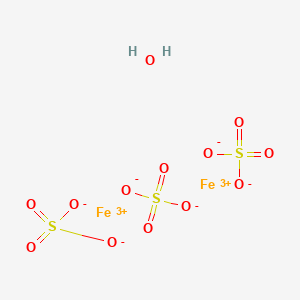

Iron(III) sulfate hydrate, also known as ferric sulfate hydrate, is an inorganic compound with the chemical formula Fe₂(SO₄)₃·xH₂O. It is a yellow hygroscopic compound that exists in various hydrated forms, including the most commonly encountered nonahydrate form (Fe₂(SO₄)₃·9H₂O). This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Iron(III) sulfate hydrate can be synthesized by treating a hot solution of ferrous sulfate with sulfuric acid and an oxidizing agent such as hydrogen peroxide, chlorine, or nitric acid. The reaction is as follows: [ 2 \text{FeSO}_4 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a large scale by oxidizing ferrous sulfate with sulfuric acid and an oxidizing agent. The resulting solution is then crystallized to obtain the desired hydrate form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can be reduced to iron(II) sulfate under certain conditions.

Substitution: this compound can participate in substitution reactions, where sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chlorine, nitric acid.

Reducing Agents: Sulfite, thiosulfate.

Substitution Reactions: Involves reagents like sodium hydroxide or ammonium hydroxide.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of iron(II) sulfate.

Substitution: Formation of various iron complexes depending on the substituting anion

科学的研究の応用

Water Treatment

Coagulation and Flocculation

Iron(III) sulfate hydrate is widely used as a coagulant in water treatment processes. It helps in the removal of suspended solids, organic matter, and other impurities from water. The mechanism involves the neutralization of charges on particles, allowing them to aggregate and settle out of the water.

- Efficiency : Studies have shown that Iron(III) sulfate can effectively reduce turbidity levels in wastewater treatment plants by up to 90% .

- Comparison with Other Coagulants :

| Coagulant | Turbidity Removal (%) | Cost (per kg) |

|---|---|---|

| Iron(III) sulfate | 90 | $0.50 |

| Aluminum sulfate | 85 | $0.40 |

| Polymeric coagulants | 95 | $1.00 |

Pigment Production

Colorant in Dyes and Paints

This compound serves as a mordant in dyeing processes, enhancing color retention and intensity in textiles. It is also used in the production of pigments for paints and coatings.

- Applications : Commonly used in the dyeing of wool and silk.

- Case Study : A textile manufacturer reported improved colorfastness by 30% when using Iron(III) sulfate compared to using no mordant .

Analytical Chemistry

Reagent in Chemical Reactions

This compound acts as a catalyst in various organic reactions, including the synthesis of aromatic esters from acids and alcohols. Its role as a Lewis acid facilitates these transformations.

- Reaction Example : The reaction between acetic acid and ethanol to form ethyl acetate can be catalyzed by Iron(III) sulfate:

Soil Amendment

Improvement of Soil Quality

In agriculture, this compound is used to amend soil, particularly in acidic soils where it can help improve nutrient availability and promote healthy plant growth.

- Effectiveness : Research indicates that Iron(III) sulfate can increase the availability of phosphorus and other micronutrients in soil .

- Field Study Results :

| Treatment | Plant Growth (cm) | Yield (kg/ha) |

|---|---|---|

| Control | 25 | 200 |

| Iron(III) sulfate | 35 | 300 |

作用機序

Iron(III) sulfate hydrate exerts its effects through various mechanisms:

Oxidation-Reduction Reactions: It participates in redox reactions, where it can either donate or accept electrons.

Molecular Targets: In biological systems, it targets iron-regulating proteins and enzymes involved in oxidative processes.

Pathways Involved: It is involved in pathways related to iron metabolism, oxidative stress response, and cellular respiration.

類似化合物との比較

Iron(III) chloride (FeCl₃): Similar in terms of oxidation state and reactivity but differs in anion composition.

Iron(III) nitrate (Fe(NO₃)₃): Also an iron(III) compound but with nitrate anions.

Iron(II) sulfate (FeSO₄): A lower oxidation state of iron with sulfate anions.

Uniqueness: Iron(III) sulfate hydrate is unique due to its ability to form various hydrated forms and its widespread use in both industrial and scientific applications. Its role as a coagulant and mordant, along with its catalytic properties, sets it apart from other iron compounds .

生物活性

Iron(III) sulfate hydrate, commonly known as ferric sulfate, is an inorganic compound with the formula . This compound exhibits various biological activities and applications, particularly in the fields of agriculture, microbiology, and medicine. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data.

This compound is typically found as a yellow crystalline solid or greyish-white powder. Its solubility in water makes it useful in various biological applications. The molar mass varies depending on the hydration state:

- Anhydrous form : 399.88 g/mol

- Pentahydrate : 486.96 g/mol

- Nonahydrate : 562.00 g/mol

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in water |

| Melting Point | 175 °C (nonahydrate) |

| Density | 1.9 g/cm³ (nonahydrate) |

1. Role in Plant Nutrition

This compound is utilized as a nutrient source in plant cell cultures. It plays a critical role in iron acquisition for plants, which is essential for chlorophyll synthesis and overall plant health. Research has shown that iron deficiency can lead to chlorosis and reduced growth in plants.

Case Study : A study on the effects of iron supplementation using this compound demonstrated improved growth rates and chlorophyll content in various plant species, highlighting its importance in agricultural practices.

2. Microbial Activity

This compound serves as an electron acceptor for certain bacteria, facilitating their metabolic processes. It is particularly relevant in the biogeochemical cycling of iron in soil and aquatic environments.

Research Findings : A study on Nitrosomonas europaea, an ammonia-oxidizing bacterium, revealed that iron availability influences gene expression related to iron uptake and metabolism. The presence of iron(III) sulfate enhances microbial activity and nitrogen cycling efficiency.

3. Medicinal Uses

In medicine, this compound is employed as an astringent and styptic agent. It helps control bleeding by promoting vasoconstriction and coagulation.

Clinical Application : The use of ferric sulfate in dental procedures has been documented to manage bleeding during tooth extractions effectively. Its application reduces the need for sutures and promotes faster healing.

Toxicological Considerations

While this compound has beneficial uses, it also poses certain risks. It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact.

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| Oral LD50 | <2000 mg/kg (rat) |

| Skin Irritation | Yes |

| Eye Damage | Yes |

特性

IUPAC Name |

iron(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSFRMTBJZULV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70934500 | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS] | |

| Record name | Ferric sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15244-10-7, 43059-01-4 | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043059014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Iron(III) sulfate hydrate in organic synthesis?

A1: this compound acts as an efficient, inexpensive, and environmentally friendly catalyst for various organic reactions. Recent studies highlight its use in the synthesis of:

- 1,8-dioxo-octahydroxanthenes: This reaction involves a one-pot Knoevenagel condensation, Michael addition, and cyclodehydration of dimedone with aromatic aldehydes. This compound catalyzes this process effectively under solvent-free conditions, leading to high yields in a short reaction time [].

- Hydration of aromatic terminal alkynes: this compound facilitates the addition of water across the triple bond of aromatic alkynes, forming ketones [, ]. This chlorine-free approach offers a sustainable alternative to traditional hydration methods.

Q2: How does the choice of oxidant during polypyrrole nanotube synthesis affect the material's properties?

A2: Research shows that using this compound as an oxidant during polypyrrole nanotube synthesis, alongside methyl orange as a template, yields materials with lower electrical conductivity compared to Iron(III) chloride hexahydrate []. This difference arises from the varying protonation levels and bipolaron/polaron ratios within the polypyrrole structure, influenced by the specific oxidant used.

Q3: Can this compound be incorporated into composite materials?

A3: Yes, this compound serves as a precursor for synthesizing magnetite (Fe3O4) nanoparticles, which can be further incorporated into composite materials. For example, researchers have successfully prepared Fe3O4-SiO2-AgCl core-shell particles using this compound []. These particles demonstrate photocatalytic activity, effectively degrading methylene blue under sunlight.

Q4: Is there structural information available on compounds containing Iron(III) sulfate?

A4: Yes, the crystal structure of pentarubidium triaqua-μ3-oxo-hexa-μ-sulfato-triferrate(III) dihydrate (Rb5Fe3O(SO4)6.5H2O) has been determined []. This compound contains discrete trinuclear [Fe3(H2O)3O(SO4)6]5- units where three FeO6 octahedra share a central oxo oxygen atom and are bridged by sulfate groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。